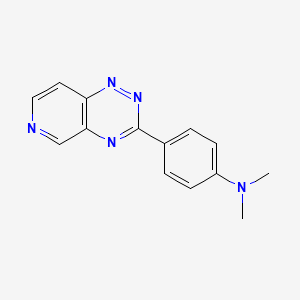

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine

Description

Properties

CAS No. |

121845-62-3 |

|---|---|

Molecular Formula |

C14H13N5 |

Molecular Weight |

251.29 g/mol |

IUPAC Name |

N,N-dimethyl-4-pyrido[3,4-e][1,2,4]triazin-3-ylaniline |

InChI |

InChI=1S/C14H13N5/c1-19(2)11-5-3-10(4-6-11)14-16-13-9-15-8-7-12(13)17-18-14/h3-9H,1-2H3 |

InChI Key |

VMCOUAAPOBDSCN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Pyrido[3,4-e][1,2,4]triazin Ring: This step often involves cyclization reactions using appropriate precursors.

Attachment of the Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could lead to amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine exhibit significant anticancer properties. Studies show that triazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, certain triazine compounds have been found to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

this compound and its derivatives have demonstrated antimicrobial activity against a range of pathogens. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. The pyrido-triazine structure has been linked to the modulation of neurotransmitter systems and could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its ability to act as a cross-linking agent improves the thermal stability and mechanical strength of polymers. Research shows that polymers modified with this compound exhibit better resistance to thermal degradation and enhanced mechanical properties compared to unmodified counterparts .

Photovoltaic Applications

Recent studies have investigated the use of pyrido-triazine derivatives in organic photovoltaic devices. These compounds can function as electron acceptors or donors in solar cell architectures, potentially leading to improved energy conversion efficiencies due to their favorable electronic properties .

Agricultural Chemistry

Pesticidal Activity

this compound has shown promise as a pesticide due to its ability to inhibit key metabolic pathways in pests. Research indicates that this compound can disrupt the synthesis of essential biomolecules in insects and fungi, making it a candidate for environmentally friendly pest control solutions .

Case Studies

Mechanism of Action

The mechanism of action of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrido-triazine core distinguishes it from simpler triazine derivatives. Key comparisons include:

Key Observations :

- Substituent Effects : The dimethylamine group on the phenyl ring may improve solubility compared to bulky 4-methylpiperidine substituents in ’s compounds . However, bulkier groups (e.g., CF₃ in ) often enhance hydrophobic interactions in cytotoxic agents .

Biological Activity

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine, also known as N,N-Dimethyl-4-(pyrido[3,4-e][1,2,4]triazin-3-yl)phenylamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C14H13N5

- CAS Number: 121845-62-3

- Molecular Weight: 241.28 g/mol

The structure of this compound features a pyrido-triazine moiety which is significant for its biological activity. The presence of nitrogen-containing heterocycles often correlates with various pharmacological effects.

Anticancer Properties

Research indicates that compounds with triazine structures exhibit significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

-

Mechanism of Action:

- The compound may act by inhibiting key enzymes involved in cell cycle regulation and apoptosis.

- It has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

- Case Study:

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated.

-

In Vitro Studies:

- The compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

- It was less effective against Gram-negative bacteria but still showed some activity against strains like Escherichia coli.

- Mechanism:

Neuropharmacological Effects

Given its structural characteristics, this compound is being explored for potential neuropharmacological applications.

- Cognitive Function:

Research Findings Summary

Q & A

Q. What are the established synthetic routes for preparing dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine?

Methodological Answer: The synthesis of structurally related heterocyclic amines typically involves multi-step reactions. For example, pyrazolo-pyrimidin-4-amine derivatives are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Condensation : Reacting intermediates (e.g., substituted phenylamines) with halogenated pyridotriazine precursors in dry acetonitrile or dichloromethane under reflux .

- Purification : Recrystallization from acetonitrile or ethanol is critical to isolate high-purity products .

- Validation : Confirm product identity using IR (e.g., NH/OH stretches at 3200–3400 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve aromatic protons and substituent environments (e.g., dimethylamine protons at δ 2.5–3.0 ppm) .

- X-ray Crystallography : Determine molecular geometry and intermolecular interactions (e.g., hydrogen bonding in pyridotriazine cores) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for complex heterocycles .

Q. What safety protocols are recommended for handling this compound and its intermediates?

Methodological Answer:

Q. How can researchers align experimental design with theoretical frameworks for this compound?

Methodological Answer:

- Conceptual Linking : Connect synthesis pathways to heterocyclic reaction mechanisms (e.g., Buchwald-Hartwig amination for aryl-amine coupling) .

- Hypothesis Testing : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate with experimental data .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) for cross-coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of bulky intermediates .

- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. What strategies resolve contradictions in spectral data for structurally similar by-products?

Methodological Answer:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina .

- QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine vs. methyl groups) with inhibitory activity .

Q. What methodologies address discrepancies in crystallographic and spectroscopic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.